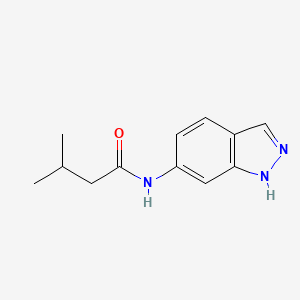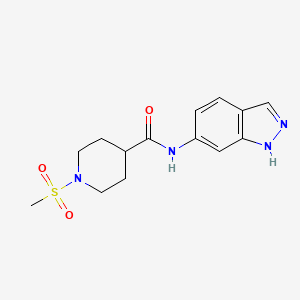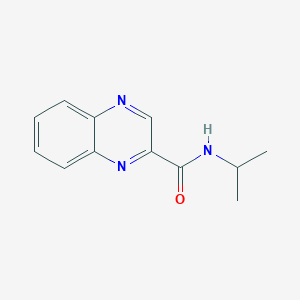
6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
説明
6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, also known as 6-CPSQ, is a synthetic organic compound that is used in various scientific research applications. It is a heterocyclic compound, with a quinazolinone core and a chloro-substituted phenyl ring. The compound is a versatile reagent that has been used in a variety of organic synthesis reactions and has also been studied for its biochemical and physiological effects.
科学的研究の応用
6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used in a variety of scientific research applications, such as organic synthesis and drug discovery. In organic synthesis, the compound has been used as a reagent to synthesize various compounds, such as 5-chloro-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one, and as a catalyst for the synthesis of various organic compounds, such as 2-amino-4-chlorophenol. In drug discovery, 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
作用機序
The mechanism of action of 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. The compound binds to the active sites of these enzymes, blocking their activity and preventing the formation of their respective products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects in animal models. In addition, 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
実験室実験の利点と制限
The main advantage of 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one for lab experiments is its versatility. The compound can be used in a variety of organic synthesis reactions and can also be used as an inhibitor of various enzymes. However, the compound has several limitations. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is sensitive to light and air, so it must be stored in a dark, airtight container.
将来の方向性
The potential future directions for 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one include further research into its biochemical and physiological effects, as well as its potential use as a drug. Additional research could be conducted to explore the compound’s potential as an inhibitor of other enzymes, such as matrix metalloproteinases (MMPs). In addition, further research could be conducted to investigate the potential therapeutic effects of 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, such as its ability to reduce inflammation and pain. Finally, the compound could be studied for its potential use as a drug, either alone or in combination with other compounds.
合成法
The synthesis of 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through a two-step process. The first step involves the reaction of 2-chloro-3-phenyl-1,4-dihydroquinazoline with ethanesulfonyl chloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2-chloro-3-(2-phenylethyl)-1,4-dihydroquinazoline. The second step involves the reaction of the intermediate compound with thionyl chloride, forming 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one.
特性
IUPAC Name |
6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBXFIBTDMWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162106 | |
| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
29745-30-0 | |
| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29745-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)



![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)